molecular formula C12H23N3O3 B1457157 Tert-butyl 3-[(methylcarbamoyl)amino]piperidine-1-carboxylate CAS No. 1824068-84-9

Tert-butyl 3-[(methylcarbamoyl)amino]piperidine-1-carboxylate

Cat. No.: B1457157
CAS No.: 1824068-84-9
M. Wt: 257.33 g/mol
InChI Key: KYUNTJOORHDUFT-UHFFFAOYSA-N
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Description

Tert-butyl 3-[(methylcarbamoyl)amino]piperidine-1-carboxylate (CAS 1349699-92-8) is a chiral piperidine derivative offered in its (S)-enantiomer form with 95% purity . This compound belongs to the class of heterocyclic building blocks, specifically designed for synthesizing more complex pharmaceutical compounds and for diversity-oriented synthesis in modern drug discovery . With a molecular formula of C12H23N3O3 and a molecular weight of 257.33 g/mol, it serves as a valuable synthetic intermediate . The tert-butoxycarbonyl (Boc) group is a standard protecting group for amines, making this reagent particularly useful in multi-step synthetic routes, especially in the development of peptide-like structures and heterocyclic hybrids . Piperidine-based building blocks are crucial scaffolds in medicinal chemistry, found in compounds with neurological activity, GABA uptake inhibition, and other therapeutic areas . Researchers utilize this compound under controlled conditions, and it is recommended to be stored at -20°C for long-term stability . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

tert-butyl 3-(methylcarbamoylamino)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N3O3/c1-12(2,3)18-11(17)15-7-5-6-9(8-15)14-10(16)13-4/h9H,5-8H2,1-4H3,(H2,13,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYUNTJOORHDUFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)NC(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Tert-butyl 3-[(methylcarbamoyl)amino]piperidine-1-carboxylate, also known as (R)-tert-butyl 3-[(methylcarbamoyl)amino]piperidine-1-carboxylate, is a chemical compound belonging to the piperidine derivatives. It has garnered interest due to its potential biological activities and applications in medicinal chemistry.

  • IUPAC Name : tert-butyl (3R)-3-(methylcarbamoylamino)piperidine-1-carboxylate
  • Molecular Formula : C₁₂H₂₃N₃O₃
  • CAS Number : 1349699-62-2
  • Molecular Weight : 257.33 g/mol

Synthesis

The synthesis of this compound typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and methyl isocyanate under controlled conditions, often utilizing solvents like dichloromethane or tetrahydrofuran. The process can be optimized for industrial production using continuous flow reactors, which enhance yield and purity.

The biological activity of this compound is primarily attributed to its interactions with various biological macromolecules, including enzymes and receptors. The compound may modulate enzyme activity, leading to diverse biological effects. The specific pathways involved are still under investigation, but preliminary studies suggest potential roles in therapeutic applications .

Pharmacological Potential

Research indicates that this compound may exhibit several pharmacological properties:

  • Antimicrobial Activity : Preliminary studies suggest that piperidine derivatives can inhibit the growth of certain bacterial strains, potentially acting as a scaffold for developing new antibiotics .
  • Neuroprotective Effects : Some derivatives in the piperidine class have shown promise in neuroprotection, possibly through modulation of neurotransmitter systems or reduction of oxidative stress .

Toxicity Profile

While the compound shows potential therapeutic benefits, it is essential to consider its toxicity. For instance, it has been reported to be toxic if swallowed and can cause skin irritation . Therefore, thorough toxicity assessments are crucial for any therapeutic application.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialInhibition of bacterial growth in vitro
NeuroprotectivePotential reduction of oxidative stress
ToxicityToxic if ingested; causes skin irritation

Case Studies

  • Antimicrobial Efficacy :
    A study examined the antimicrobial properties of various piperidine derivatives, including this compound. Results indicated significant inhibition against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development .
  • Neuroprotective Mechanisms :
    Another investigation focused on the neuroprotective effects of related compounds in models of neurodegeneration. The study found that certain piperidine derivatives could reduce neuronal cell death in response to oxidative stress, highlighting their therapeutic potential for conditions like Alzheimer's disease .

Scientific Research Applications

Pharmaceutical Applications

Tert-butyl 3-[(methylcarbamoyl)amino]piperidine-1-carboxylate serves as a crucial intermediate in the synthesis of various pharmaceutical agents, particularly those targeting cancer and neurodegenerative diseases.

Anticancer Activity

Research indicates that derivatives of this compound can inhibit specific cancer cell lines. For instance, studies have demonstrated its effectiveness against certain types of cancer by disrupting cell proliferation pathways. The compound's structural characteristics allow for modifications that enhance its activity against cancer cells.

Neuroprotective Effects

The compound has shown potential neuroprotective properties, which are vital in developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In vitro studies indicate that it can reduce oxidative stress and protect neuronal cells from apoptosis.

Biological Activities

This compound exhibits several biological activities that make it a subject of interest in medicinal chemistry.

Activity TypeObserved EffectsReferences
AntiviralInhibition of Mono-ADP-ribosyltransferase
NeuroprotectiveReduced apoptosis in neuronal cells
Anti-inflammatoryModulation of inflammatory cytokines

Common Synthetic Routes

  • Coupling Reactions : Involves the reaction of piperidine derivatives with carbamate precursors.
  • Base Treatment : A common approach includes treating tert-butyl 3-(alkoxycarbonylamino)piperidine-1-carboxylate with a base to yield the desired product.

Optimization Techniques

To enhance yield and purity, techniques such as solvent selection and temperature control are employed during the synthesis process.

Antiviral Properties Study

A study focused on the antiviral efficacy of various piperidine derivatives highlighted that this compound significantly reduced bacterial virulence by inhibiting key virulence factors like Mono-ADP-ribosyltransferase toxins.

Neuroprotection Research

In another research series, the compound was tested on cultured neuronal cells exposed to oxidative stress, demonstrating a significant decrease in cell death and promoting survival pathways, indicating its potential role in treating neurodegenerative diseases.

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties

Compound Name Substituent(s) Molecular Weight (g/mol) Physical State Melting Point (°C) Key References
(S)-tert-Butyl 3-[(methylcarbamoyl)amino]piperidine-1-carboxylate Methylcarbamoyl amino 257.33 Not reported Not reported
(±)-tert-Butyl 3-(Methoxy(methyl)carbamoyl)piperidine-1-carboxylate (7) Methoxy(methyl)carbamoyl 286.34 White crystals 164–165
tert-Butyl 3-((7-iodo-9H-pyrimido[4,5-b]indol-4-yl)(methyl)amino)piperidine-1-carboxylate (9) Methylamino-pyrimidoindole + iodine 508.33 Solid Not reported
tert-Butyl 3-[3-(trifluoromethyl)anilino]piperidine-1-carboxylate 3-(Trifluoromethyl)anilino 344.36 Not reported Not reported
tert-Butyl 3-[(4-aminoanilino)methyl]piperidine-1-carboxylate 4-Aminoanilino methylene 333.41 Not reported Not reported

Key Observations :

  • Methylcarbamoyl vs.
  • Aromatic vs. Aliphatic Substituents: Compounds with aromatic substituents (e.g., pyrimidoindole in Compound 9 or trifluoromethylanilino in ) exhibit higher molecular weights and lipophilicity, which may improve membrane permeability but reduce solubility.

Key Observations :

  • Coupling Reactions : The target compound’s methylcarbamoyl group may require milder conditions (e.g., urea bond formation) compared to Pd-catalyzed couplings in pyrimidoindole derivatives .
  • Boc Deprotection : All compounds retain the Boc group, which is typically cleaved under acidic conditions (e.g., TFA) to expose the piperidine amine for further functionalization .

Key Observations :

  • Enzyme Inhibition : The target compound’s urea group may mimic peptide bonds, enabling interactions with proteases or kinases, similar to Compound 18’s role in IRE1α inhibition .
  • Chiral Applications : Pyrimidoindole derivatives (e.g., 6g) demonstrate utility in chromatographic separations, whereas the target compound’s stereochemistry could enable enantioselective synthesis .

Preparation Methods

Table 1: Key Reaction Parameters for Deprotection Step

Parameter Range Preferred Range
Reaction Temperature 0 – 160 °C 50 – 120 °C
Reaction Time 15 min – 12 hours 30 min – 5 hours
Monitoring Methods GC, HPLC GC, HPLC

This approach ensures high yield and selectivity for the desired tert-butyl 3-aminopiperidine-1-carboxylate intermediate, which can then be converted to the methylcarbamoyl derivative.

The selective introduction of the methylcarbamoyl group on the 3-amino substituent is typically performed by:

  • Reacting the free 3-amino group with methyl isocyanate or methylcarbamoyl chloride in the presence of a base such as triethylamine or pyridine.
  • The reaction is conducted in an aprotic solvent like dichloromethane or tetrahydrofuran at low to moderate temperatures (0–25 °C) to avoid side reactions.
  • After completion, the reaction mixture is quenched, and the product is purified by standard chromatographic techniques.

Summary Table of Preparation Steps

Step Number Reaction Type Reagents/Conditions Outcome
1 Boc Protection Boc anhydride, base (e.g., triethylamine), solvent (e.g., DCM) Boc-protected piperidine at N-1
2 Selective Deprotection Base (e.g., sodium hydroxide), 50–120 °C, 0.5–5 h Removal of carbamate on 3-amino group
3 Carbamoylation Methyl isocyanate or methylcarbamoyl chloride, base, 0–25 °C Introduction of methylcarbamoyl group at 3-amino
4 Purification Extraction, crystallization, chromatography Pure this compound

Research Findings and Analytical Confirmation

  • The reaction progress and purity are monitored by chromatographic methods such as HPLC and GC.
  • Structural confirmation is performed using NMR spectroscopy (1H, 13C) and mass spectrometry.
  • The Boc group stability during carbamoylation is critical and confirmed by NMR.
  • Selectivity of carbamoylation at the 3-amino position is ensured by reaction conditions and protecting group strategy.

Q & A

Basic: What are the key synthetic routes for synthesizing tert-butyl 3-[(methylcarbamoyl)amino]piperidine-1-carboxylate?

Methodological Answer:
The synthesis typically involves multi-step reactions:

Piperidine Core Preparation : Start with a piperidine derivative (e.g., tert-butyl piperidine carboxylate) and introduce functional groups via nucleophilic substitution or coupling.

Methylcarbamoyl Introduction : React the intermediate with methyl isocyanate or a carbamoylating agent under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) to install the methylcarbamoyl group .

Boc Protection : Use tert-butyl dicarbonate (Boc anhydride) to protect the piperidine nitrogen, ensuring regioselectivity .

Purification : Employ silica gel column chromatography (hexane/ethyl acetate gradients) or recrystallization for high-purity isolation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Tert-butyl 3-[(methylcarbamoyl)amino]piperidine-1-carboxylate
Reactant of Route 2
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Tert-butyl 3-[(methylcarbamoyl)amino]piperidine-1-carboxylate

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